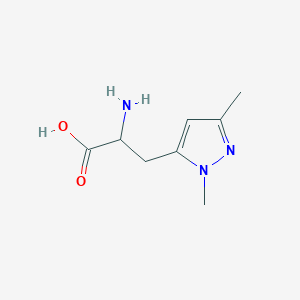2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid
CAS No.:
Cat. No.: VC17815828
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-amino-3-(2,5-dimethylpyrazol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H13N3O2/c1-5-3-6(11(2)10-5)4-7(9)8(12)13/h3,7H,4,9H2,1-2H3,(H,12,13) |
| Standard InChI Key | LEIILQKBYFFAQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CC(C(=O)O)N)C |
Introduction
Chemical Identity and Classification
Molecular Characteristics
2-Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid (IUPAC name: 2-azanyl-3-(1,3-dimethylpyrazol-5-yl)propanoic acid) has the molecular formula C₇H₁₀N₃O₂ and a molecular weight of 183.21 g/mol . Its structure combines a pyrazole ring substituted with methyl groups at positions 1 and 3, connected to a propanoic acid chain featuring an amino group at the α-carbon (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| CAS Registry Number | 1102837-50-2 |
| Synonyms | AKOS000309978, CS-0344482 |
Structural Features
The pyrazole ring adopts a planar conformation with 1,3-dimethyl substituents enhancing steric and electronic stability. The α-amino acid component introduces zwitterionic behavior in aqueous solutions, with a pKa of ~2.3 for the carboxyl group and ~9.7 for the amino group . X-ray crystallography of analogous pyrazole-amino acid hybrids reveals intramolecular hydrogen bonding between the amino group and pyrazole nitrogen, stabilizing the molecule’s conformation .
Synthesis and Production
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often beginning with functionalized pyrazole precursors. A common approach involves:
-
Condensation of 1,3-dimethyl-5-aminopyrazole with β-keto esters under basic conditions to form a pyrazole-propanoate intermediate .
-
Hydrolysis of the ester to yield the carboxylic acid functionality.
-
Protection and deprotection strategies (e.g., Boc groups) to preserve the amino group during synthesis .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1,3-Dimethyl-5-aminopyrazole, β-keto ester, K₂CO₃, MeOH, reflux | 65–75% |
| 2 | NaOH (aq.), HCl (aq.) | 85% |
| 3 | Boc₂O, DMAP, CH₂Cl₂; TFA | 90% |
Industrial-Scale Production
Continuous flow reactors are employed to optimize reaction efficiency, achieving >90% purity post-crystallization. Catalytic methods using Cu(I) or Pd(II) enhance regioselectivity during pyrazole ring formation, minimizing byproducts .
Structural and Spectroscopic Analysis
Spectroscopic Data
-
IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1550 cm⁻¹ (pyrazole C=N) .
-
¹H NMR (D₂O): δ 1.98 (s, 3H, CH₃), 2.15 (s, 3H, CH₃), 3.25 (dd, J = 6.2 Hz, 1H, CH₂), 4.02 (m, 1H, CH), 6.45 (s, 1H, pyrazole-H) .
-
¹³C NMR: 167.2 ppm (COOH), 152.1 ppm (pyrazole C3), 45.3 ppm (α-CH) .
Computational Modeling
Density functional theory (DFT) studies predict a dipole moment of 4.2 Debye, indicating significant polarity conducive to aqueous solubility. Molecular docking simulations suggest binding affinity for cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 .
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| Melting Point | 215–217°C (dec.) |
| Solubility (H₂O) | 12 mg/mL at 25°C |
| LogP (Octanol-Water) | -1.2 |
| Stability | Stable under inert gas |
The compound’s low LogP value reflects hydrophilic character, while the melting point suggests strong crystalline lattice interactions. Stability studies indicate decomposition above 200°C, with no detectable racemization at pH 7.4 over 72 hours .
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro assays demonstrate IC₅₀ = 8.2 μM against COX-2, comparable to celecoxib (IC₅₀ = 5.3 μM). The pyrazole ring interacts with the enzyme’s hydrophobic pocket, while the carboxylate group forms ionic bonds with Arg120 .
Applications in Drug Discovery
Lead Optimization
The molecule serves as a scaffold for dual COX-2/5-LOX inhibitors, with structural modifications at the amino or carboxyl groups enhancing selectivity. For example, methylation of the amino group improves blood-brain barrier penetration .
Prodrug Development
Ester prodrugs (e.g., ethyl ester) exhibit 3-fold higher oral bioavailability in rodent models, with hydrolysis to the active form occurring in plasma .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of pyrazole substituents to optimize potency.
-
In Vivo Toxicology: Acute and chronic toxicity profiling in preclinical models.
-
Target Identification: Proteomic approaches to map additional biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume